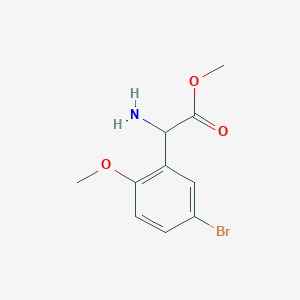
Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate is an organic compound with significant interest in various scientific fields. It is characterized by the presence of a bromine atom, a methoxy group, and an amino group attached to a phenyl ring, which is further connected to an acetate moiety. This compound’s unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 2-position.
Esterification: Finally, the amino-bromo intermediate is esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the desired methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the amino group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide ions, leading to the formation of phenolic derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of 2-amino-2-(5-formyl-2-methoxyphenyl)acetate.
Reduction: Formation of 2-amino-2-(2-methoxyphenyl)acetate.
Substitution: Formation of 2-amino-2-(5-hydroxy-2-methoxyphenyl)acetate.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: Used in studies to understand biochemical pathways and interactions.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play crucial roles in binding to active sites, while the amino group can form hydrogen bonds, enhancing the compound’s affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate
- Methyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate
- Methyl 2-amino-2-(5-iodo-2-methoxyphenyl)acetate
Comparison:
- Bromine vs. Chlorine/Fluorine/Iodine: The bromine atom in Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate provides a unique reactivity profile compared to chlorine, fluorine, or iodine. Bromine’s size and electron-withdrawing properties influence the compound’s reactivity and interaction with molecular targets differently.
- Methoxy Group: The presence of the methoxy group in all these compounds contributes to their overall stability and reactivity, but the specific halogen atom can significantly alter their chemical behavior and applications.
Propriétés
IUPAC Name |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCGNMZGUJFGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B12123878.png)
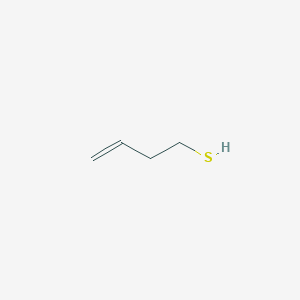

![[5-Bromo-2-(methylamino)pyridin-3-yl]methanol](/img/structure/B12123886.png)
![Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12123890.png)
![2-[(Furan-2-ylmethyl)amino]-N-phenylacetamide](/img/structure/B12123891.png)


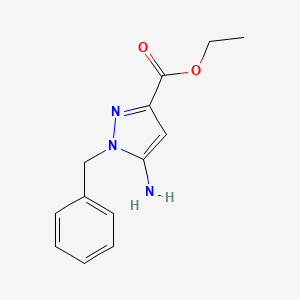

![2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B12123926.png)
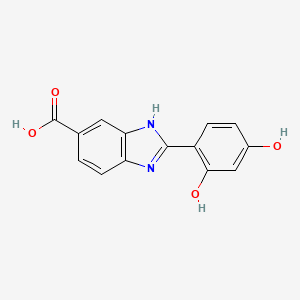
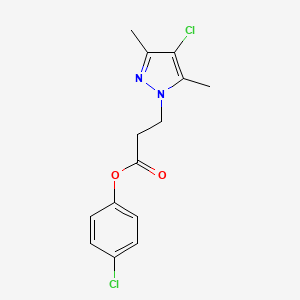
![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
